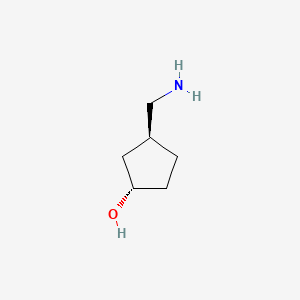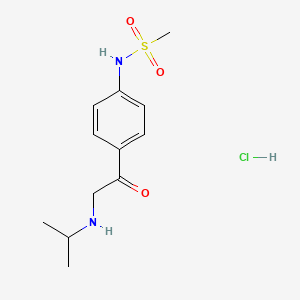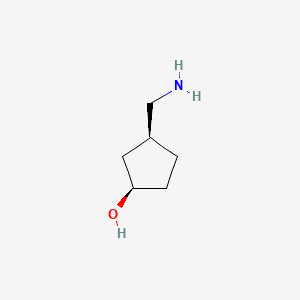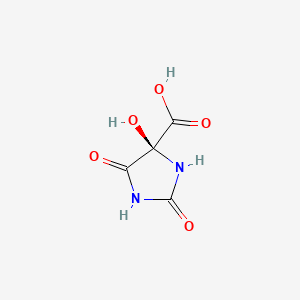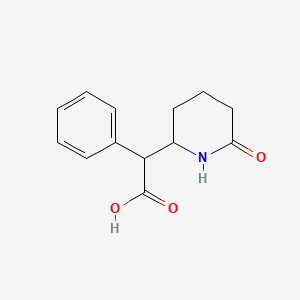
(6-Oxopiperidin-2-yl)(phenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11NO3/c9-6-3-1-2-5 (8-6)4-7 (10)11/h5H,1-4H2, (H,8,9) (H,10,11) . This indicates that the compound contains 7 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The compound has a molecular weight of 233.267. It is usually available in stock and is in powder form . The melting point is between 140-144 degrees Celsius .The safety information includes several hazard statements such as H302, H315, H319, H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Wissenschaftliche Forschungsanwendungen
Regulation of Cell Death in Yeasts by Acetic Acid
Acetic acid plays a significant role in yeast cell death, offering insights into the molecular events involved in this process. This is considered a model in the yeast regulated cell death field, providing valuable knowledge on targets for biotechnology and biomedicine (Chaves et al., 2021).
Anticancer Potential of Cinnamic Acid Derivatives
Cinnamic acid derivatives have been extensively studied for their anticancer potentials. These derivatives exhibit a broad spectrum of biological activities, making them promising candidates for developing new antitumor agents (De et al., 2011).
Organic Acids in Phytoextraction of Heavy Metals
Organic acids like citric acid and acetic acid significantly enhance metal uptake by plants, offering a potential method for the bioremediation of heavy metal-contaminated environments (Tauqeer & Sagir, 2017).
Acetic Acid Bacteria in Vinegar and Fermented Beverages
Acetic acid bacteria are crucial for the production of vinegar and certain fermented beverages, like kombucha and kefir. Their unique metabolic process, oxidative fermentation, is pivotal for transforming various substrates into commercially valuable products (Lynch et al., 2019).
Disinfection with Peracetic Acid
Peracetic acid is recognized for its broad spectrum of antimicrobial activity, making it an effective disinfectant for wastewater treatment. It offers several advantages, including no need for dechlorination and effectiveness in diverse effluents, despite its higher costs which may decrease with increased production (Kitis, 2004).
Biochemical Impact of Organic Uremic Retention Solutes
A comprehensive review of the toxicity of various uremic solutes reveals their significant impact on inflammatory, cardiovascular, and fibrogenic systems, highlighting the complex nature of CKD and the potential therapeutic targets for its management (Vanholder et al., 2018).
Zukünftige Richtungen
Piperidine derivatives, including “(6-Oxopiperidin-2-yl)(phenyl)acetic acid”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
2-(6-oxopiperidin-2-yl)-2-phenylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-11-8-4-7-10(14-11)12(13(16)17)9-5-2-1-3-6-9/h1-3,5-6,10,12H,4,7-8H2,(H,14,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVXGJVBWQZTTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C1)C(C2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60740713 |
Source


|
| Record name | (6-Oxopiperidin-2-yl)(phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60740713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Oxopiperidin-2-yl)(phenyl)acetic acid | |
CAS RN |
54593-31-6 |
Source


|
| Record name | (6-Oxopiperidin-2-yl)(phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60740713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

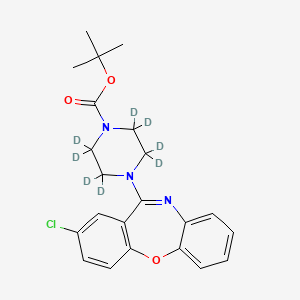



![2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol-d4](/img/structure/B587874.png)
